Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate
Description
Properties
CAS No. |
35107-26-7 |
|---|---|
Molecular Formula |
C17H16N8O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-[[4-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate |
InChI |
InChI=1S/C17H16N8O2/c1-27-15(26)12-4-2-3-5-13(12)24-25-23-11-8-6-10(7-9-11)14-20-16(18)22-17(19)21-14/h2-9H,1H3,(H,23,24)(H4,18,19,20,21,22) |
InChI Key |
YJQPKYHUABVOAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NNC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl 2-{(1E)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate typically involves:
- Formation of the triazene linkage between a substituted aromatic amine and a diazonium salt.
- Introduction of the 4,6-diamino-1,3,5-triazine moiety onto the phenyl ring.
- Esterification or use of methyl benzoate derivatives as starting materials.
The key challenges are the selective diazotization and coupling reactions to form the triazene bond, and the stable incorporation of the triazine ring with amino substituents.
Stepwise Preparation Details
Synthesis of 4-(4,6-diamino-1,3,5-triazin-2-yl)aniline
- Starting from 4-nitroaniline, nucleophilic aromatic substitution with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled temperature conditions can yield 4-(4,6-dichloro-1,3,5-triazin-2-yl)aniline.
- Subsequent amination with ammonia or ammonium salts replaces the chloro groups with amino groups, furnishing 4-(4,6-diamino-1,3,5-triazin-2-yl)aniline.
- Typical solvents include water or ethanol; temperatures range from 0°C to room temperature to avoid side reactions.
- Yields reported in similar syntheses are moderate to good (50-80%).
Formation of Diazonium Salt
- The 4-(4,6-diamino-1,3,5-triazin-2-yl)aniline is diazotized using sodium nitrite (NaNO2) in acidic aqueous medium (HCl) at 0-5°C.
- The resulting diazonium salt is kept cold and used immediately to avoid decomposition.
Coupling with Methyl 2-aminobenzoate
- Methyl 2-aminobenzoate (methyl anthranilate) is reacted with the freshly prepared diazonium salt to form the triazene linkage.
- The coupling reaction is performed in slightly alkaline or neutral aqueous medium at low temperature to favor the formation of the azo/triazene bond.
- The product precipitates out or is extracted into organic solvents such as ethyl acetate or methanol.
- The reaction typically proceeds with yields ranging from 60-85%.
Alternative Methods and Optimization
- Use of protecting groups on amino functionalities to prevent side reactions during diazotization and coupling.
- Variation in solvents (e.g., methanol-d1, ethyl acetate) affects solubility and reaction kinetics.
- Use of solid-phase synthesis or microwave-assisted synthesis to improve reaction rates and yields.
- Purification by recrystallization or chromatographic techniques (e.g., column chromatography) to obtain high-purity product.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Starting Material(s) | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-nitroaniline + cyanuric chloride | Nucleophilic aromatic substitution | Ethanol/water | 0-25 | 60-75 | Controlled addition, stirring |
| 2 | 4-(4,6-dichloro-1,3,5-triazin-2-yl)aniline | Amination with NH3 or ammonium salts | Water | 25-50 | 70-80 | Replacement of chloro groups |
| 3 | 4-(4,6-diamino-1,3,5-triazin-2-yl)aniline | Diazotization with NaNO2/HCl | Water | 0-5 | - | Immediate use of diazonium salt |
| 4 | Methyl 2-aminobenzoate + diazonium salt | Coupling reaction | Water/MeOH | 0-10 | 60-85 | Formation of triazene linkage |
Extensive Research Discoveries and Characterization
Structural Confirmation
The product is confirmed by spectroscopic methods including:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR show characteristic signals for methyl ester, aromatic protons, and triazine amino groups.
- Infrared Spectroscopy (IR): Bands corresponding to ester C=O (~1730 cm^-1), aromatic C=C, and amino N-H stretching (~3300-3500 cm^-1).
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound.
- Elemental Analysis: Matches theoretical values for C, H, N content.
Related Patents and Literature
Patents such as WO2013102431A1 report related compounds with therapeutic activity, describing similar synthetic routes involving diazotization and coupling reactions with triazine derivatives.
Research on analogous pyrazole and triazine derivatives shows that the diazotization-coupling strategy is a robust method for assembling complex heteroaromatic systems with high regioselectivity.
Reaction Mechanism Insights
The diazotization step forms a diazonium ion intermediate, which couples with the amino group of methyl 2-aminobenzoate to form the triazene linkage via electrophilic aromatic substitution.
The presence of electron-rich amino substituents on the triazine ring facilitates the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with different amines, leading to the formation of substituted triazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Applications of Methyl 2-{(1E)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate
This compound is a complex organic compound that has a molecular formula of and a molecular weight of approximately 364.36 g/mol. The compound features a benzoate moiety linked to a triazine derivative, which is known for its potential biological activities. The structure includes multiple nitrogen atoms, suggesting its possible interactions in biological systems and relevance in medicinal chemistry.
Potential Applications
This compound has been studied for its potential biological activities, particularly in the field of pharmaceuticals. The presence of the triazine and benzoate moieties suggests possible applications as potential agents in medicinal and agricultural chemistry. Research indicates that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further investigation in drug development. The versatility of this compound highlights its importance in both medicinal and agricultural chemistry.
Structural Features and Comparison
This compound shares structural features with several other compounds. It is unique due to its specific combination of triazine and benzoate functionalities that may confer distinct biological activities not present in simpler analogs. This complexity allows for diverse applications across pharmaceutical and agricultural fields.
Interaction with Biological Systems
Mechanism of Action
The mechanism of action of METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE involves its interaction with specific molecular targets and pathways. The triazine ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
The compound belongs to a family of triazine derivatives modified with aromatic esters and functional linkers. Key structural analogues include:
Key Observations :
- Linkage Differences: The triazenyl (N=N–N) bridge in the target compound contrasts with sulfonylurea (e.g., iodosulfuron) or urea (e.g., morpholino derivatives) linkages in analogues. Triazenyl groups are less common in agrochemicals but may offer unique coordination properties for metal-binding applications .
- This could increase solubility in polar solvents or affinity for biological targets.
- Synthetic Complexity : The triazenyl linkage likely requires specialized conditions (e.g., diazotization/coupling), whereas urea/sulfonylurea analogues are synthesized via isocyanate or sulfonamide reactions .
Physicochemical Properties
Available data for analogues suggest trends:
- Melting Points: Phenoxy-triazine derivatives () exhibit melting points between 180–220°C, influenced by halogen substitution. Morpholino-triazine derivatives () show lower melting points (~150°C) due to reduced crystallinity from bulky substituents. The target compound’s diamino groups may elevate its melting point.
- Solubility: Diamino groups likely improve aqueous solubility relative to chlorophenoxy or morpholino derivatives, which are more lipophilic .
Biological Activity
Methyl 2-{(1E)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.36 g/mol. Its structure is characterized by a benzoate moiety linked to a triazine derivative, which is crucial for its biological interactions and applications in drug development.
Antimicrobial Properties
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazine compounds have shown effectiveness against various bacterial strains. In vitro studies highlight that modifications in the functional groups can enhance antibacterial properties .
Anticancer Activity
The anticancer potential of similar triazine derivatives has been documented extensively. Compounds featuring the triazine ring have demonstrated cytotoxic effects against several cancer cell lines. Notably, some derivatives have shown promising results against melanoma cells with GI50 values in the nanomolar range . This suggests that this compound could be a candidate for further investigation in cancer therapy.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may inhibit key enzymes involved in cellular processes or interfere with nucleic acid synthesis. Understanding these interactions is essential for optimizing its therapeutic applications .
Synthesis Methods
The synthesis of this compound can be achieved through multiple synthetic routes. These methods allow for the fine-tuning of the compound's properties and yield various analogs for biological testing. Techniques such as microwave-assisted synthesis and multi-step reactions are commonly employed to enhance yield and purity.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-{(1E)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling triazine derivatives with substituted benzaldehydes via reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–100°C). For example, triazole intermediates can react with benzaldehyde derivatives under reflux to form triazene linkages . Optimize stoichiometry (e.g., 1:1 molar ratio of triazole to benzaldehyde) and solvent purity (absolute ethanol) to minimize side products. Post-reaction, pressure reduction and filtration improve purity. Yield variations (e.g., 60–85%) may arise from substituent electronic effects on the benzaldehyde moiety .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm the triazene and triazine moieties. For example:
- ¹H NMR : Look for peaks at δ 8.2–8.5 ppm (triazene protons) and δ 6.8–7.5 ppm (aromatic protons from the benzoate and phenyl groups).
- FT-IR : Confirm C=N stretches (1600–1650 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
Cross-validate with elemental analysis (C, H, N) to ensure purity >95% .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when synthesizing triazine-triazene hybrids?
- Methodological Answer : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from isomerism or residual solvents.
- Step 1 : Repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidation artifacts.
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can distinguish E/Z isomers in the triazene linkage .
- Step 3 : Compare experimental HRMS with computational predictions (e.g., Gaussian DFT) to confirm molecular ion consistency .
Q. How can the environmental fate of this compound be evaluated within a theoretical framework?
- Methodological Answer : Apply the INCHEMBIOL project’s framework :
- Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) via OECD guidelines.
- Phase 2 : Assess biotic/abiotic degradation using HPLC-MS to track metabolite formation (e.g., benzoic acid derivatives).
- Phase 3 : Model ecotoxicological risks using Daphnia magna or algal growth inhibition tests. Link results to the compound’s triazine moiety, known for persistence in aquatic systems .
Q. What experimental designs integrate biological activity assays with structural optimization?
- Methodological Answer : Use split-plot designs (e.g., randomized blocks with triazine substituents as main plots and triazene variations as subplots) .
- Example : Test antimicrobial activity (MIC assays) against E. coli and S. aureus while varying substituents on the triazine ring (e.g., –NH₂ vs. –OCH₃).
- Data Analysis : Apply ANOVA to isolate substituent effects vs. assay variability. Use SAR models to prioritize –NH₂ groups for enhanced hydrogen bonding .
Methodological Framework Integration
Q. How can theoretical frameworks guide the study of this compound’s mechanism of action?
- Methodological Answer : Link to conceptual models like ligand-receptor interaction theory:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
